Phenol, 4,4'-cyclopentylidenebis[2,6-dimethyl-
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Overview
Description
Phenol, 4,4’-cyclopentylidenebis[2,6-dimethyl-] is an organic compound with the molecular formula C21H26O2 It is a derivative of phenol, characterized by the presence of a cyclopentylidene bridge between two 2,6-dimethylphenol units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-cyclopentylidenebis[2,6-dimethyl-] typically involves the condensation of 2,6-dimethylphenol with cyclopentanone. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using advanced separation techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-cyclopentylidenebis[2,6-dimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols, and other substituted derivatives.
Scientific Research Applications
Phenol, 4,4’-cyclopentylidenebis[2,6-dimethyl-] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Phenol, 4,4’-cyclopentylidenebis[2,6-dimethyl-] involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4,4’-isopropylidenebis[2,6-dimethyl-]: Similar structure but with an isopropylidene bridge.
Phenol, 4,4’-methylenebis[2,6-dimethyl-]: Contains a methylene bridge instead of a cyclopentylidene bridge.
Uniqueness
Phenol, 4,4’-cyclopentylidenebis[2,6-dimethyl-] is unique due to its cyclopentylidene bridge, which imparts distinct chemical and physical properties
Properties
CAS No. |
156749-76-7 |
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Molecular Formula |
C21H26O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-[1-(4-hydroxy-3,5-dimethylphenyl)cyclopentyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C21H26O2/c1-13-9-17(10-14(2)19(13)22)21(7-5-6-8-21)18-11-15(3)20(23)16(4)12-18/h9-12,22-23H,5-8H2,1-4H3 |
InChI Key |
NHPARHIYVDSSNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2(CCCC2)C3=CC(=C(C(=C3)C)O)C |
Origin of Product |
United States |
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